MNBA (4-methyl-3-nitro-benzoic acid) MNBA (4-methyl-3-nitro-benzoic acid) MNBA, also known as 4-methyl-3-nitro-benzoic acid, is a potential cell migration inhibitor, with potential anticancer activity. T reatment with MNBA on breast cancer cells can inhibit EGF-induced migration and chemotaxis in vitro. In vivo assay demonstrated that MNBA and Paclitaxel synergistically inhibited tumor growth and metastasis in breast cancer SCID mice xenografts. These results suggest that MNBA is a potent inhibitor cancer cell chemotaxis and may be developed into a novel anti-metastasis drug .
Brand Name: Vulcanchem
CAS No.:
VCID: VC20738006
InChI:
SMILES: O=C(O)C1=CC=C(C)C([N+]([O-])=O)=C1
Molecular Formula: C8H7NO4
Molecular Weight: 181.14548

MNBA (4-methyl-3-nitro-benzoic acid)

CAS No.:

Cat. No.: VC20738006

Molecular Formula: C8H7NO4

Molecular Weight: 181.14548

* For research use only. Not for human or veterinary use.

MNBA (4-methyl-3-nitro-benzoic acid) -

Specification

Molecular Formula C8H7NO4
Molecular Weight 181.14548
SMILES O=C(O)C1=CC=C(C)C([N+]([O-])=O)=C1
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

4-Methyl-3-nitrobenzoic acid is an aromatic carboxylic acid featuring a nitro group at the 3-position and a methyl group at the 4-position of the benzoic acid structure. This positioning of functional groups contributes to its specific reactivity patterns and applications.

Identification Parameters

The compound is identified through various chemical identifiers as outlined in the table below:

ParameterValue
IUPAC Name4-Methyl-3-nitrobenzoic acid
Molecular FormulaC₈H₇NO₄
Molecular Weight181.15 g/mol
CAS Registry Number96-98-0
Alternative Names3-Nitro-4-methylbenzoic acid; 3-Nitro-p-toluic acid; 3-Nitro-para-toluic acid

These identification parameters are essential for researchers and industry professionals seeking to work with or study this compound .

Physical and Chemical Properties

4-Methyl-3-nitrobenzoic acid exhibits distinctive physical and chemical properties that inform its applications and handling requirements:

PropertyValue
Physical AppearanceOff-white solid (similar to related nitrobenzoic acids)
Density1.4±0.1 g/cm³
Melting Point187-190°C
Boiling Point351.4±30.0°C at 760 mmHg
Flash Point159.0±13.0°C
LogP2.28
Water Solubility<0.1 g/100 mL at 22°C
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.601

These physical properties demonstrate that 4-methyl-3-nitrobenzoic acid is a stable solid at room temperature with relatively low water solubility, which influences its extraction and purification methods .

Structural Comparison with Related Compounds

Although 4-methyl-3-nitrobenzoic acid is distinct from 2-methyl-6-nitrobenzoic anhydride (MNBA), understanding their relationship and differences is important for clarity.

Distinguishing MNBA from 4-Methyl-3-nitrobenzoic acid

It is crucial to note that the acronym MNBA specifically refers to 2-methyl-6-nitrobenzoic anhydride, which was developed in 2002 by Professor Isamu Shiina at Tokyo University of Science, Japan. MNBA functions as a condensation reagent for esterification reactions and is particularly valuable for macrolactonization processes .

In contrast, 4-methyl-3-nitrobenzoic acid is a distinct chemical entity with different structural features and applications. Its structure contains:

  • A benzoic acid core with a carboxylic acid group

  • A nitro group at the 3-position

  • A methyl group at the 4-position

This structural configuration grants 4-methyl-3-nitrobenzoic acid its specific reactivity profile and applications in synthesis .

Applications in Research and Industry

4-Methyl-3-nitrobenzoic acid has demonstrated versatility across multiple scientific and industrial domains, making it a valuable chemical intermediate.

Pharmaceutical Applications

The compound serves as a key intermediate in pharmaceutical synthesis pathways, particularly in the development of:

  • Anti-inflammatory medications

  • Analgesic drugs

  • Various pharmaceutical intermediates requiring functionalized aromatic systems

The presence of both nitro and carboxylic acid functional groups enables selective transformations that are valuable in multi-step pharmaceutical synthesis routes .

Dye and Pigment Production

In the colorant industry, 4-methyl-3-nitrobenzoic acid contributes to the production of:

  • Textile dyes with vibrant coloration properties

  • Pigments for plastics and polymeric materials

  • Specialty colorants requiring specific chromophore structures

The nitroaromatic structure contributes to the chromophoric properties essential for many industrial dyes and pigments .

Polymer Chemistry Applications

The compound enhances polymeric materials by:

  • Improving thermal stability in specialty polymers

  • Enhancing chemical resistance properties

  • Contributing to structural modifications of polymer chains

  • Serving as a functional monomer in specific polymerization reactions

These properties make it particularly valuable in automotive and aerospace applications where material performance under demanding conditions is essential .

Analytical Chemistry

In laboratory settings, 4-methyl-3-nitrobenzoic acid functions as:

  • A reagent for analytical determinations

  • A reference standard for chromatographic methods

  • A detection agent for specific chemical substances

  • A quality control component in laboratory protocols

These analytical applications leverage the compound's specific reactivity and stability properties .

Environmental Science Research

Environmental scientists utilize the compound to:

  • Study degradation mechanisms of nitroaromatic compounds in ecosystems

  • Investigate environmental fate of substituted benzoic acids

  • Develop models for understanding the environmental impact of industrial chemicals

  • Assess biodegradation pathways of nitro-substituted aromatics

This research is crucial for understanding environmental impacts and developing safer chemical alternatives .

Research Findings and Future Perspectives

While the search results don't provide specific research findings directly related to 4-methyl-3-nitrobenzoic acid, the compound's structure suggests potential for:

  • Development as a precursor for pharmaceutical intermediates

  • Exploration in catalysis applications

  • Investigation as a functional material component

  • Study in electrochemical systems

Research on related compounds like 4-((nitrooxy)methyl)-3-nitrobenzoic acid has demonstrated interesting biological activities including antinociceptive and anti-inflammatory properties, suggesting potential avenues for investigation of derivatives of 4-methyl-3-nitrobenzoic acid .

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